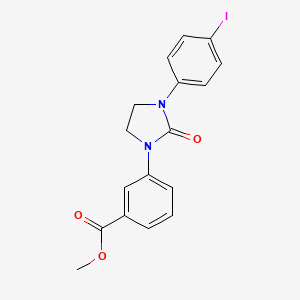
Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate is a complex organic compound that features an imidazolidinone ring, a benzoate ester, and an iodophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where a phenyl group is treated with iodine in the presence of a catalyst.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the imidazolidinone ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(3-(4-bromophenyl)-2-oxoimidazolidin-1-yl)benzoate
- Methyl 3-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)benzoate
- Methyl 3-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)benzoate
Uniqueness
Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate is unique due to the presence of the iodine atom, which can engage in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and specificity towards certain biological targets, making it a valuable compound in drug design and development.
Eigenschaften
CAS-Nummer |
651749-42-7 |
|---|---|
Molekularformel |
C17H15IN2O3 |
Molekulargewicht |
422.22 g/mol |
IUPAC-Name |
methyl 3-[3-(4-iodophenyl)-2-oxoimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C17H15IN2O3/c1-23-16(21)12-3-2-4-15(11-12)20-10-9-19(17(20)22)14-7-5-13(18)6-8-14/h2-8,11H,9-10H2,1H3 |
InChI-Schlüssel |
OQTVJZRNAKIMQR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC=C1)N2CCN(C2=O)C3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



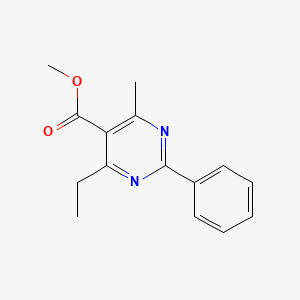

![5-Methoxy-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12928753.png)
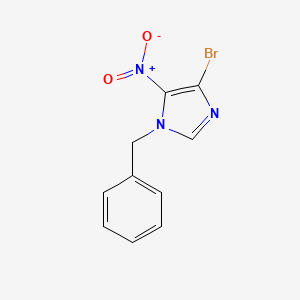
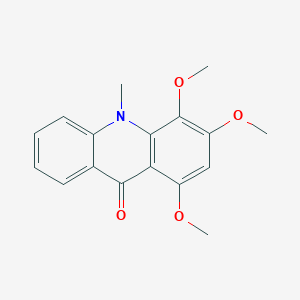
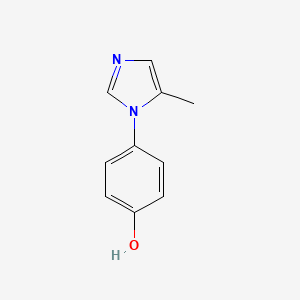
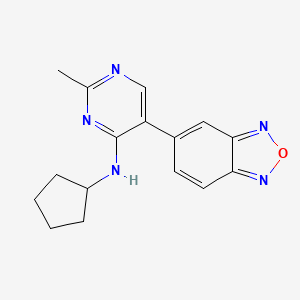
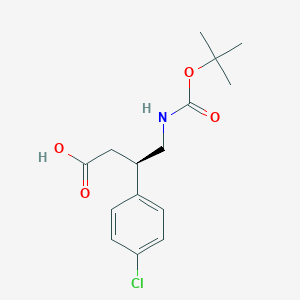
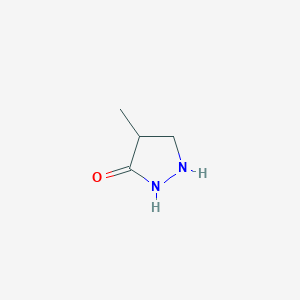
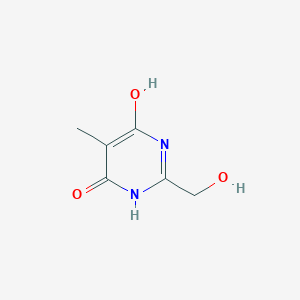

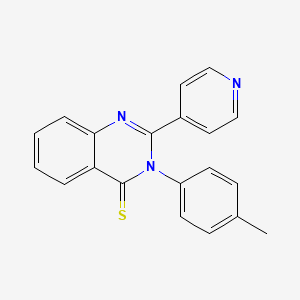
![1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12928828.png)
